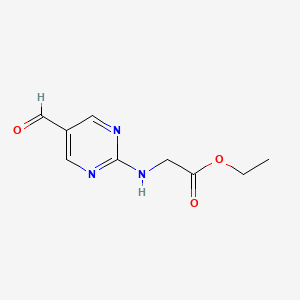

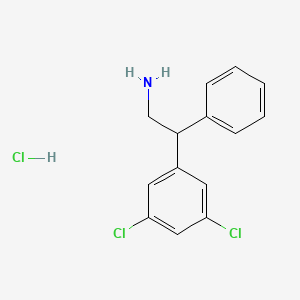

2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

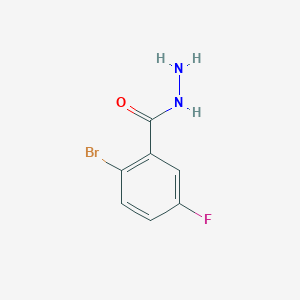

The compound "2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride" is a derivative of phenylethylamine, which is a class of compounds that have been extensively studied due to their biological significance and potential therapeutic applications. The structure of this compound suggests that it may have interesting chemical and pharmacological properties, warranting detailed analysis .

Synthesis Analysis

The synthesis of related 1-alkyl-2-phenylethylamine derivatives has been explored, with the aim of discovering ligands with affinity for certain receptors. For instance, derivatives designed from N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride have shown potent and selective affinity, indicating that the alkyl group at the 1-position plays a crucial role similar to one of the propyl groups on the aminic nitrogen of the parent compound .

Molecular Structure Analysis

Crystal structure analysis of compounds with similar phenyl and chlorophenyl groups has been conducted, revealing that these molecules can crystallize in various systems such as monoclinic and trigonal, with specific space groups and unit cell parameters. These structures often exhibit intermolecular hydrogen bonds and other interactions like C-H...O and C-H...π, which contribute to the stability and properties of the crystals .

Chemical Reactions Analysis

Phenylethylamines can undergo various chemical reactions, including cyclotrimerization in the presence of catalysts to form fulvenes, as well as reactions with electron-capture detection for sensitive quantitative analysis in biological tissues. These reactions are significant for understanding the reactivity and potential applications of phenylethylamine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylethylamine derivatives can be influenced by their molecular structure. For example, the presence of chlorophenyl groups can affect the compound's reactivity and interactions with biological targets. The crystal structure refinement and determination for related compounds provide insights into their configuration and conformation, which are essential for predicting their behavior in different environments .

科学的研究の応用

Synthesis and Chemical Properties

2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride has been investigated for various applications in scientific research, primarily focusing on its synthetic utility and reactivity rather than its biological or pharmacological aspects. This compound's structure, characterized by the presence of dichlorophenyl and phenylethylamine moieties, offers a platform for studying various chemical reactions and synthesizing new compounds.

Synthesis of Thiourea Derivatives

One study focused on synthesizing new thiourea derivatives using 2-(3,5-dichlorophenyl)-2-phenylethylamine hydrochloride as a precursor. These derivatives demonstrated significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, indicating their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Photoaffinity Labeling of Adenosine Receptors

Another application involved the synthesis of photoreactive 2-phenethylamine derivatives for functional analysis of adenosine receptors through photoaffinity labeling. This approach allowed for the detailed study of adenosine receptors, which play crucial roles in various biological processes, highlighting the compound's utility in biochemical research (Murai et al., 2013).

Antibacterial and Antifungal Agents

Research into new antibacterial and antifungal agents also utilized derivatives of 2-(3,5-dichlorophenyl)-2-phenylethylamine hydrochloride. Compounds synthesized from this chemical were tested for their efficacy against human bacterial flora, including those responsible for conditions such as axillary and foot odor. These studies indicated the potential for developing new, effective antibacterial and antifungal treatments (Allouchi et al., 2003).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Furthermore, derivatives of 2-(3,5-dichlorophenyl)-2-phenylethylamine hydrochloride were synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic activities. The research demonstrated that certain halogenated derivatives exhibit promising biological activities, suggesting their potential as therapeutic agents (Rani et al., 2014).

作用機序

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It’s worth noting that similar compounds often work by binding to their target receptors or enzymes, thereby modulating their activity .

Biochemical Pathways

Related compounds have been known to influence various biochemical pathways, including those involved in neurotransmission .

Pharmacokinetics

The times during which substances were detectable in blood with a sensitivity of 0.1 ng/ml were determined: values were 72 h for 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol and more than 96 h for 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol .

Result of Action

Similar compounds have been known to exert various effects at the molecular and cellular levels, often resulting in changes in cell signaling and function .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of similar compounds .

特性

IUPAC Name |

2-(3,5-dichlorophenyl)-2-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N.ClH/c15-12-6-11(7-13(16)8-12)14(9-17)10-4-2-1-3-5-10;/h1-8,14H,9,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREGFWMDIFQDTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=CC(=CC(=C2)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590014 |

Source

|

| Record name | 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride | |

CAS RN |

1021871-56-6 |

Source

|

| Record name | 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Fluorophenoxy)pyridin-4-yl]methanamine](/img/structure/B1341538.png)

![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)

![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)